2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiazole ring, and a piperidine ring
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and enzymes, making it a candidate for drug development.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Derivative: Starting with the synthesis of 1-methyl-1H-indole-3-carboxaldehyde through a Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a reductive amination process.
Coupling Reactions: The final step involves coupling the indole, thiazole, and piperidine derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings are known to interact with biological macromolecules, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide include:
2-(1-methyl-1H-indol-3-yl)-N-(piperidin-3-ylmethyl)acetamide: Lacks the thiazole ring, which may affect its biological activity.
2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Lacks the methyl group on the indole ring, potentially altering its interaction with targets.
2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-23-14-16(17-6-2-3-7-18(17)23)11-19(25)22-12-15-5-4-9-24(13-15)20-21-8-10-26-20/h2-3,6-8,10,14-15H,4-5,9,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZWTYNIVCBWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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